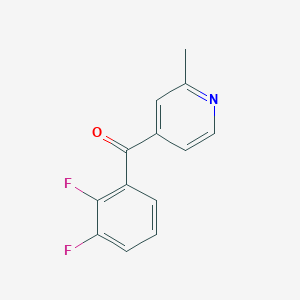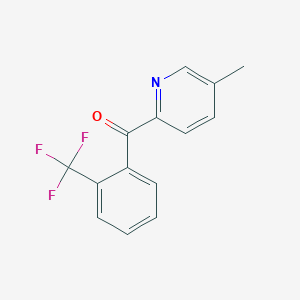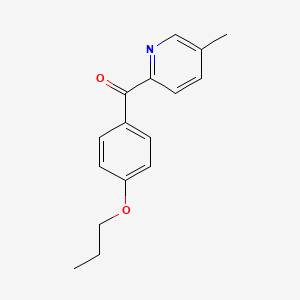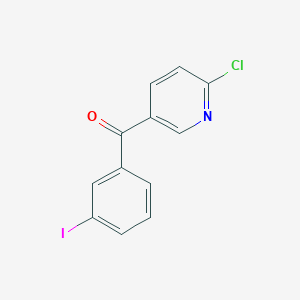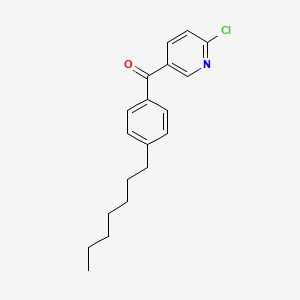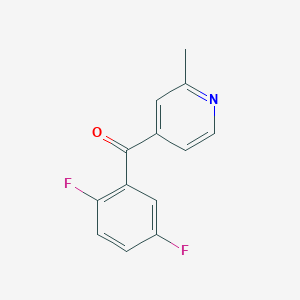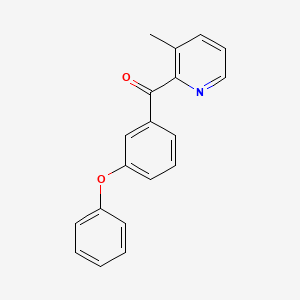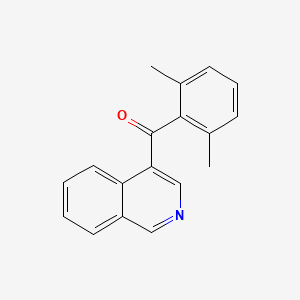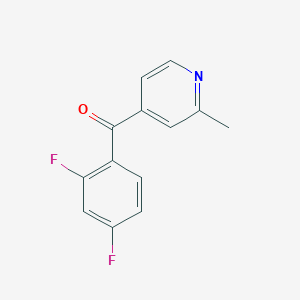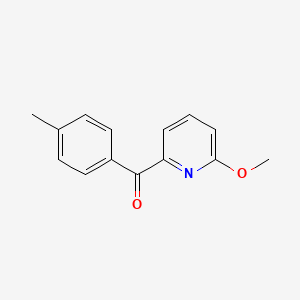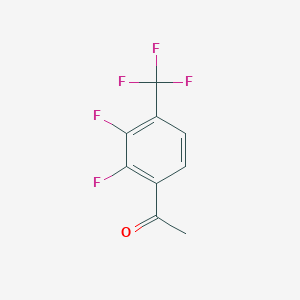
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone
Vue d'ensemble
Description
“1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the CAS Number: 237761-82-9 . It has a molecular weight of 224.13 .
Physical And Chemical Properties Analysis
This compound is stored at room temperature . Unfortunately, other physical and chemical properties could not be retrieved from the available resources.Applications De Recherche Scientifique
Electrophilic Trifluoromethylthiolation Reagent
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone has been utilized in electrophilic trifluoromethylthiolation reactions. A study demonstrated its effectiveness under copper catalysis for transforming enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio (SCF3) compounds (Huang et al., 2016).
Photolysis Studies
Photolysis of derivatives of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone has been explored. Research findings include the production of photoproducts through a base-catalyzed elimination process, reversing the photoinsertion process (Platz et al., 1991).
Antifungal Properties
Compounds derived from 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone have been noted for their antifungal properties. A study found that these compounds, particularly triazoles, exhibited significant antifungal activities against yeasts and filamentous fungi (Eto et al., 2000).
Synthesis of Novel Polyimides
This compound has been used in synthesizing novel fluorinated aromatic diamine monomers, leading to the creation of new fluorine-containing polyimides. These polymers exhibit good solubility in various solvents and have outstanding thermal and mechanical properties (Yin et al., 2005).
Hyperbranched Polymer Production
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone has been utilized in the production of hyperbranched polymers with varying degrees of branching. These polymers were synthesized via self-polycondensation and displayed various physical properties (Segawa et al., 2010).
Molecular Structure Studies
The compound has been studied for its molecular structure characteristics. Research has delved into the planarity and hydrogen bonding interactions of its derivatives, contributing to the understanding of its chemical properties (Abdel‐Aziz et al., 2012).
Corrosion Inhibition
Derivatives of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, such as MPTE, have been studied as corrosion inhibitors for mild steel in corrosive environments. Research indicated that these compounds are effective in preventing corrosion, with inhibition efficiency increasing with concentration (Jawad et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(9(12,13)14)8(11)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRICBVAPDZGCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672866 | |
| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
237761-82-9 | |
| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




